molecular formula C21H16BrN3O3 B11619662 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11619662
M. Wt: 438.3 g/mol
InChI Key: IARKGNAWZYVADD-UKTHLTGXSA-N
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Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound that features a unique combination of indole, pyrimidine, and trione structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine for bromination, ethylbenzene for the ethyl group introduction, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced pyrimidine derivatives, and various substituted indole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further investigation as a therapeutic agent.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism by which (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(4-ethylphenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H16BrN3O3/c1-2-12-3-6-15(7-4-12)25-20(27)17(19(26)24-21(25)28)9-13-11-23-18-8-5-14(22)10-16(13)18/h3-11,27H,2H2,1H3,(H,24,26,28)/b13-9+

InChI Key

IARKGNAWZYVADD-UKTHLTGXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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